An In-depth Technical Guide to (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and extensive research into the biological activities of related compounds, this document serves as a vital resource for professionals engaged in the exploration and application of novel chemical entities.
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products.[1][2] Their core structure, featuring a phenyl ring attached to a propenoic acid moiety, provides a versatile scaffold for chemical modification, leading to a diverse array of biological activities.[2] The nature and position of substituents on the phenyl ring play a crucial role in determining the pharmacological profile of these molecules.[3][4]
(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, the subject of this guide, is a unique derivative characterized by the presence of both a formyl and a hydroxyl group on the phenyl ring. This specific substitution pattern is anticipated to confer distinct chemical reactivity and biological properties, making it a compound of considerable interest for drug discovery and development. The presence of the aldehyde functionality offers a reactive handle for further chemical derivatization, while the phenolic hydroxyl and the α,β-unsaturated carboxylic acid moieties are known to contribute to antioxidant, anti-inflammatory, and anticancer activities observed in related compounds.[5][6]
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and properties.
Molecular Structure
The chemical structure of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is presented below. The "(2E)" designation indicates the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable and common isomer.[2]
Caption: Chemical structure of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [7][8] |
| Molecular Weight | 192.17 g/mol | [7][8] |
| IUPAC Name | (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | [7] |
| InChI Key | OIRQJQBTHILALM-DUXPYHPUSA-N | [8] |
| Physical Form | Powder | [8] |
| CAS Number | 893642-98-3 | [7] |
| Predicted XlogP | 1.5 | [7] |
Synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid
The synthesis of the title compound can be efficiently achieved through the Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[9][10]
Synthetic Pathway
The proposed synthetic route involves the condensation of 4-hydroxy-3-formylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base such as piperidine or pyridine, or through greener, solvent-free methods using ammonium salts.[9][11]
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol is based on the Doebner modification of the Knoevenagel condensation, a reliable method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid.[12]
Materials:
-
4-hydroxy-3-formylbenzaldehyde
-
Malonic acid
-
Pyridine (reagent grade)
-
Piperidine (catalytic amount)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-formylbenzaldehyde (1 equivalent) and malonic acid (2.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a duration determined by reaction monitoring via Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining salts and impurities.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.
-
Dry the purified product under vacuum.
Self-Validation and Causality:
-
Excess Malonic Acid: Using a molar excess of malonic acid ensures the complete consumption of the starting aldehyde, driving the reaction towards the product.[9]
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent and a basic catalyst, facilitating the deprotonation of malonic acid to form the reactive enolate.[10]
-
Piperidine as Co-catalyst: Piperidine is a more effective base than pyridine for the initial deprotonation, thus accelerating the reaction rate.
-
Acidic Workup: Neutralization with hydrochloric acid is crucial for protonating the carboxylate intermediate to form the final carboxylic acid and to precipitate it from the aqueous solution.
-
Recrystallization: This purification step is essential to remove unreacted starting materials and by-products, ensuring the high purity of the final compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. While experimental data for the title compound is not widely available, the following characterization is based on predicted values and data from structurally analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are influenced by the electronic effects of the various functional groups.[2]
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic-H | ~10.2 | s | - |
| Phenolic-OH | ~10.0 (broad) | s | - |
| Carboxylic-OH | ~12.5 (broad) | s | - |
| Aromatic-H | 7.0 - 8.0 | m | - |
| Vinylic-H (β to COOH) | ~7.6 | d | ~16 |
| Vinylic-H (α to COOH) | ~6.5 | d | ~16 |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | ~191 |
| Carboxylic C=O | ~168 |
| Phenolic C-OH | ~160 |
| Aromatic & Vinylic Carbons | 115 - 150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Phenolic & Carboxylic) | 3500 - 2500 (broad) |
| C-H stretch (Aromatic & Vinylic) | 3100 - 3000 |
| C=O stretch (Aldehyde) | ~1690 |
| C=O stretch (Carboxylic Acid) | ~1680 |
| C=C stretch (Alkene & Aromatic) | 1625 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 193.0495 |
| [M-H]⁻ | 191.0349 |
| [M+Na]⁺ | 215.0315 |
Biological Significance and Potential Applications
While direct biological studies on (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid are limited, the extensive research on structurally related cinnamic acid derivatives provides a strong basis for predicting its therapeutic potential.[4][5]
Caption: Predicted biological activities and applications.
Antioxidant Activity
The phenolic hydroxyl group is a key contributor to the antioxidant properties of many natural compounds.[6] It can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The extended conjugation of the cinnamoyl system can also contribute to radical stabilization.
Anti-inflammatory Effects
Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[6] This modulation of inflammatory pathways suggests potential applications in the treatment of inflammatory disorders.
Anticancer Potential
Several substituted cinnamic acids have demonstrated cytotoxic activity against various cancer cell lines.[2][4] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The unique substitution pattern of the title compound may lead to novel interactions with biological targets relevant to cancer therapy.
Antimicrobial Properties
The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with nucleophilic residues in microbial proteins and enzymes, leading to their inactivation.[1] This suggests that (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid may exhibit antimicrobial activity against a range of pathogens.
Application in Polymer Science
The presence of multiple reactive functional groups (carboxylic acid, hydroxyl, and aldehyde) makes this molecule an interesting building block for the synthesis of advanced polymers with tailored properties for biomedical and industrial applications.[13][14]
Future Directions
The information presented in this guide highlights the significant potential of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid as a platform for further research and development. Future studies should focus on:
-
Optimization of the synthetic protocol to achieve higher yields and purity under environmentally benign conditions.
-
Comprehensive biological evaluation to confirm the predicted antioxidant, anti-inflammatory, anticancer, and antimicrobial activities through in vitro and in vivo studies.
-
Structure-activity relationship (SAR) studies by synthesizing a library of derivatives to identify the key structural features responsible for its biological activity.
-
Exploration of its potential as a monomer for the development of novel functional polymers.
References
- Prateek Sharma. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. 2011, 3(2):403-423.
- S. S. Tawfik, S. A. M. Abdel-Hakam, and A. A. M. El-Sayed. Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. 2020, 25(16), 3593.
- Anna Sova. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules. 2021, 26(12), 3693.
- S. S. Tawfik, S. A. M. Abdel-Hakam, and A. A. M. El-Sayed. Cinnamic Acid Derivatives and Their Biological Efficacy. R Discovery. 2020.
-
PubChem. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. Available from: [Link].
- A. A. A. de la Torre, M. A. A. de la Torre, and M. A. A. de la Torre.
- A. M. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Current Organic Chemistry. 2023.
- A. A. A. de la Torre, M. A. A. de la Torre, and M. A. A. de la Torre.
- A. A. A. de la Torre, M. A. A. de la Torre, and M. A. A. de la Torre. Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications | Request PDF.
-
PubChemLite. (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. Available from: [Link].
- J. van Schijndel, L. van der Zanden, S. de Krom, K. van Beurden, and A. Böttger.
- J. van Schijndel, L. van der Zanden, S. de Krom, K. van Beurden, and A. Böttger. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. 2017, 10(4), 404-410.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Showing Compound trans-p-Coumaric acid (FDB002594) - FooDB [foodb.ca]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PubChemLite - (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]
- 7. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | C10H8O4 | CID 23005306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid [sigmaaldrich.com]
- 9. pure.tue.nl [pure.tue.nl]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Hydroxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. mVOC 4.0 [bioinformatics.charite.de]
